molecular formula C9H8F2 B13615813 1,3-Difluoro-4-methyl-2-vinylbenzene

1,3-Difluoro-4-methyl-2-vinylbenzene

Cat. No.: B13615813
M. Wt: 154.16 g/mol
InChI Key: XUGNMAUJRBMBKY-UHFFFAOYSA-N
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Description

2-ethenyl-1,3-difluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by an ethenyl group, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1,3-difluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene derivative is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another approach involves the use of Grignard reagents, where a halogenated benzene derivative reacts with a Grignard reagent to form the desired product .

Industrial Production Methods

Industrial production of 2-ethenyl-1,3-difluoro-4-methylbenzene may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1,3-difluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, sulfonic acid, and halogenated derivatives.

Scientific Research Applications

2-ethenyl-1,3-difluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethenyl-1,3-difluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring undergoes attack by electrophiles, forming a positively charged intermediate (arenium ion), which then loses a proton to restore aromaticity . The presence of fluorine atoms can influence the reactivity and stability of the intermediate, affecting the overall reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-difluoro-4-methylbenzene
  • 2-ethenyl-1,4-difluoro-4-methylbenzene
  • 2-ethenyl-1,3-dichloro-4-methylbenzene

Uniqueness

2-ethenyl-1,3-difluoro-4-methylbenzene is unique due to the presence of both ethenyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethenyl-1,3-difluoro-4-methylbenzene

InChI

InChI=1S/C9H8F2/c1-3-7-8(10)5-4-6(2)9(7)11/h3-5H,1H2,2H3

InChI Key

XUGNMAUJRBMBKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=C)F

Origin of Product

United States

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